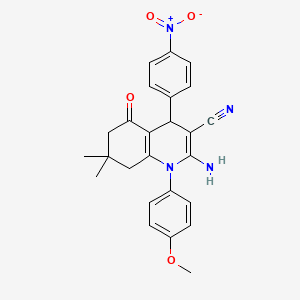![molecular formula C24H27NO2 B11545773 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11545773.png)
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a phenoxy group, a naphthalene ring, and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide involves several steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with ethyl bromoacetate to form an intermediate, which is then reacted with naphthalen-1-ylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride.
Chemical Reactions Analysis
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group and naphthalene ring allow the compound to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth .
Comparison with Similar Compounds
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide can be compared with other phenoxy derivatives and naphthalene-based compounds. Similar compounds include:
Phenoxyacetic acid derivatives: Known for their herbicidal properties.
Naphthalene-1-ylacetamide derivatives: Studied for their anti-inflammatory and anticancer activities.
Phenoxyphenyl derivatives: Used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H27NO2/c1-17(2)21-12-11-18(3)15-23(21)27-14-13-25-24(26)16-20-9-6-8-19-7-4-5-10-22(19)20/h4-12,15,17H,13-14,16H2,1-3H3,(H,25,26) |
InChI Key |
JMGDENXHPJPOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11545690.png)
![2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol](/img/structure/B11545704.png)
![2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11545712.png)
![2-(N-[3-(Trifluoromethyl)phenyl]benzenesulfonamido)-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B11545718.png)
![pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11545732.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11545743.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)
![(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11545764.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545780.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11545785.png)
![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)

